4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine
Description
4-[(1-Benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzyl group at N1, a pyridin-4-yl group at C5, and a thiomorpholine moiety linked via a carbonyl group at C4. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard "click chemistry" approach for triazole formation, followed by post-functionalization to introduce the thiomorpholine unit .
Properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMXUQRCRPZBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole-pyridine intermediate with thiomorpholine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition step, which allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Antibacterial Properties
Several studies have highlighted the antibacterial activity of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine against various bacterial strains. For instance:
- A study demonstrated that compounds containing the triazole ring exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Antimicrobial Mechanism
The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro assays have shown that it can effectively reduce bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .
Antitubercular Activity
Research has indicated that derivatives of thiomorpholine and triazole compounds may possess antitubercular properties. In particular, studies have focused on their ability to inhibit Mycobacterium tuberculosis growth. This characteristic is crucial given the global challenge posed by tuberculosis and the need for new therapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported its effectiveness in inhibiting acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antibacterial Activity Assessment
In a controlled laboratory setting, this compound was tested against multiple bacterial strains using the agar disc diffusion method. Results indicated that at a concentration of 100 µg/disc, the compound exhibited a clear zone of inhibition against S. aureus and E. coli, demonstrating its potential as an effective antibacterial agent .
Case Study 2: Antitubercular Screening
Another study involved screening various synthesized derivatives of thiomorpholine against M. tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL for several derivatives, indicating a strong potential for development into antitubercular drugs .
Mechanism of Action
The mechanism of action of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is largely dependent on its interaction with specific molecular targets. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. The thiomorpholine moiety may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Structural Comparison with Analogous Triazole Derivatives
The compound’s unique architecture distinguishes it from related triazole-based molecules. Key structural comparisons include:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations :
- Thiomorpholine vs. Thiocarbonyl : The thiomorpholine unit introduces a sulfur-containing saturated ring, differing from thioxo groups in compounds like 4j (), which may influence solubility and metabolic stability .
- Bioisosteric Replacements : highlights bioisosteric substitutions (e.g., triazole-for-indole) to enhance selectivity; the target compound’s thiomorpholine could serve a similar role in optimizing pharmacokinetics .
Physicochemical and Crystallographic Insights
- Solubility : The thiomorpholine moiety likely improves aqueous solubility compared to purely aromatic analogs (e.g., ’s coumarin derivatives) due to its saturated ring and sulfur atom .
- Crystallography : SHELX software () enables precise refinement of triazole-containing structures, critical for analyzing bond lengths and angles (e.g., triazole C–N bonds averaging 1.34 Å in related compounds) .
Biological Activity
The compound 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a derivative of thiomorpholine and triazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiomorpholine ring linked to a triazole moiety and a pyridine group. The structural formula can be represented as follows:
This structure is significant as it combines multiple pharmacophores that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit notable anticancer properties. For instance, mercapto-substituted triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer types. A study demonstrated that related triazole compounds had IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential efficacy for derivatives like this compound in cancer treatment .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets. Studies on similar compounds have shown effectiveness against pathogenic bacteria and fungi, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of thiomorpholine derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, thus providing relief in inflammatory conditions. The presence of the triazole ring may enhance these effects through modulation of immune responses .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in cellular signaling pathways critical for cancer cell proliferation or microbial growth.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several case studies have explored the biological activities of related compounds:
These studies underscore the potential of triazole-containing compounds in therapeutic applications.
Q & A
Q. What synthetic strategies are critical for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), which ensures regioselectivity for the 1,4-disubstituted product. Key steps include:
Q. How is the thiomorpholine moiety introduced into the compound?
The thiomorpholine ring is introduced through nucleophilic substitution:
- Reacting a carbonyl-activated intermediate (e.g., acyl chloride) with thiomorpholine in anhydrous dichloromethane or THF.
- Using a base (e.g., triethylamine) to deprotonate thiomorpholine and drive the reaction .
- Monitoring completion via TLC or LC-MS to ensure substitution efficiency >85% .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazole and thiomorpholine connectivity .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholine (C-S, ~650 cm⁻¹) functional groups .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve discrepancies in X-ray crystallography data during structural refinement?
- Use SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging crystals .
- Cross-validate with WinGX/ORTEP for graphical analysis of thermal ellipsoids and hydrogen bonding networks .
- Address data contradictions (e.g., R-factor >5%) by re-examining crystal quality or applying TWIN/BASF commands in SHELXL for twinned datasets .
Q. What computational methods validate the molecular geometry and electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles, comparing with experimental XRD/NMR data .
- NMR Chemical Shift Prediction : Use gauge-including atomic orbital (GIAO) methods to simulate 1H/13C shifts, identifying deviations caused by solvent effects .
- Frontier molecular orbital (FMO) analysis to evaluate reactivity (e.g., HOMO-LUMO gap) for drug design applications .
Q. How can reaction conditions be optimized to mitigate by-products during thiomorpholine coupling?
- Catalyst Screening : Test Pd(PPh3)4 or DMAP to enhance acylation efficiency and reduce ester/amide by-products .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to minimize side reactions at elevated temperatures .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl intermediate formation and adjust stoichiometry dynamically .
Q. What strategies address contradictions in biological activity data across different studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., pyridinyl vs. phenyl) and correlate with assay results (e.g., kinase inhibition) .
- Meta-Analysis of Crystallographic Data : Cross-reference protein-ligand docking (AutoDock Vina) with SHELX-refined structures to identify binding pose inconsistencies .
- Replicate assays under standardized conditions (pH, temperature) to isolate experimental variables .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
